molecular formula C6H7ClN2O2 B6148571 2-[(3-chloropyrazin-2-yl)oxy]ethan-1-ol CAS No. 1249888-58-1

2-[(3-chloropyrazin-2-yl)oxy]ethan-1-ol

Cat. No.: B6148571
CAS No.: 1249888-58-1
M. Wt: 174.6
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Description

2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at the 3-position and an ethoxyethanol side chain. Its molecular formula is C₆H₇ClN₂O₂, with a molecular weight of 174.59 g/mol. The compound’s structure combines a polar hydroxyl group with a chlorinated pyrazine moiety, conferring unique solubility and reactivity properties.

The chlorine atom at the pyrazine 3-position enhances electrophilicity, making the compound a candidate for further functionalization in medicinal chemistry or agrochemical applications.

Properties

CAS No.

1249888-58-1

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.6

Purity

95

Origin of Product

United States

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 2-[(3-Chloropyrazin-2-yl)oxy]ethanone.

  • Reduction: Formation of 2-[(3-Chloropyrazin-2-yl)oxy]ethanamine.

  • Substitution: Formation of various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(3-chloropyrazin-2-yl)oxy]ethan-1-ol with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Notable Properties/Applications References
This compound C₆H₇ClN₂O₂ Chloropyrazine, hydroxyl, ether Potential intermediate in drug synthesis
2-(6-Phenyl-1,2,4,5-tetrazin-3-yl)ethan-1-ol C₁₀H₁₀N₄O Tetrazine, hydroxyl Bioorthogonal chemistry applications
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol C₁₀H₁₀F₃O₂ Difluoroethenyl, fluorophenyl, hydroxyl High polarity; fluorinated drug design
2-(Piperazin-1-yl)ethan-1-ol C₆H₁₄N₂O Piperazine, hydroxyl Pharmaceutical building block (e.g., antipsychotics)
1-(N,N-Diethylamino)-2-(3-indolyl)ethan-1-ol C₁₄H₂₀N₂O Indole, tertiary amine, hydroxyl Impurity in hallucinogen synthesis

Key Comparisons

Reactivity and Electronic Effects

  • The chloropyrazine group in the target compound enhances electrophilicity compared to the electron-deficient tetrazine in 2-(6-phenyl-1,2,4,5-tetrazin-3-yl)ethan-1-ol . Chlorine’s electron-withdrawing effect may facilitate nucleophilic aromatic substitution, whereas tetrazines are more reactive in inverse electron-demand Diels-Alder reactions.
  • The fluorinated analog (2-[(2,2-difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol) exhibits increased metabolic stability and lipophilicity due to fluorine’s electronegativity and hydrophobic character .

Solubility and Polarity The hydroxyl group in this compound likely improves water solubility compared to the piperazine derivative (2-(piperazin-1-yl)ethan-1-ol), which has a basic amine but lacks strong hydrogen-bond donors . The indole-containing compound (1-(N,N-diethylamino)-2-(3-indolyl)ethan-1-ol) is more lipophilic, aligning with its role as a hallucinogen precursor .

In contrast, tetrazine derivatives are pivotal in bioorthogonal chemistry for targeted drug delivery , while piperazine derivatives are widely used in CNS therapeutics .

Research Findings and Data Gaps

  • confirms the existence of 1-(3-chloropyrazin-2-yl)ethanol (CAS 121246-84-2), a structural analog lacking the ether linkage, highlighting the importance of the ether group in modulating solubility and bioavailability.

Unresolved Questions

  • Exact solubility, melting point, and stability data for this compound are absent in the provided evidence.

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